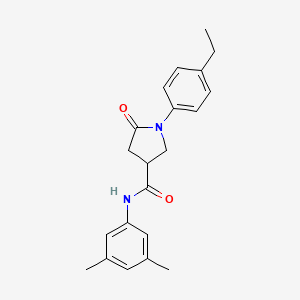
N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CEP-1347, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various neurological disorders. It was originally developed as a potential treatment for Parkinson's disease, due to its ability to inhibit the activity of a protein called mixed lineage kinase 3 (MLK3), which is involved in the degeneration of dopaminergic neurons in the brain. Since then, CEP-1347 has been studied for its potential applications in other neurological disorders, such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS).
作用機序
The mechanism of action of N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves its ability to inhibit the activity of MLK3, a protein kinase that is involved in the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK pathway is involved in various cellular processes, including apoptosis and inflammation, and its dysregulation has been implicated in various neurological disorders. By inhibiting the activity of MLK3, N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is able to reduce the activation of the JNK pathway and protect neurons from degeneration.
Biochemical and Physiological Effects
N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects in animal models of neurological disorders. In Parkinson's disease, N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce the loss of dopaminergic neurons in the substantia nigra, improve motor function, and reduce oxidative stress and inflammation in the brain. In Alzheimer's disease, N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce the accumulation of beta-amyloid plaques in the brain, reduce inflammation, and improve cognitive function. In ALS, N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to improve motor function and survival, reduce inflammation, and protect motor neurons from degeneration.
実験室実験の利点と制限
One advantage of using N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its specificity for MLK3, which allows for targeted inhibition of the JNK pathway. This specificity also reduces the risk of off-target effects and toxicity. However, one limitation of using N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its relatively low potency, which may require higher concentrations or longer treatment times to achieve therapeutic effects.
将来の方向性
There are several future directions for the study of N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide and its potential therapeutic applications in neurological disorders. One direction is the development of more potent and selective MLK3 inhibitors, which may have improved therapeutic efficacy and reduced toxicity. Another direction is the investigation of the role of MLK3 and the JNK pathway in other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, the potential use of N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide as a neuroprotective agent in other contexts, such as stroke and ischemia, should be explored. Overall, the study of N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide and its mechanism of action has the potential to lead to the development of novel treatments for various neurological disorders.
合成法
The synthesis of N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves several steps, starting with the reaction of 3,5-dimethylphenylacetic acid with ethylmagnesium bromide to form 3,5-dimethylphenylpropanoic acid. This is then reacted with 4-bromostyrene to form the corresponding ketone, which is then reacted with pyrrolidine-3-carboxylic acid to form the final product, N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide.
科学的研究の応用
N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In Parkinson's disease, N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to protect dopaminergic neurons from degeneration and improve motor function in animal models of the disease. It has also been studied for its potential applications in Alzheimer's disease, where it has been shown to reduce the accumulation of beta-amyloid plaques in the brain, and in ALS, where it has been shown to improve motor function and survival in animal models of the disease.
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-4-16-5-7-19(8-6-16)23-13-17(12-20(23)24)21(25)22-18-10-14(2)9-15(3)11-18/h5-11,17H,4,12-13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDPQXDXNLLIGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B5140326.png)
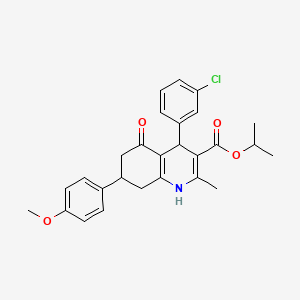
![1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B5140332.png)

![potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate](/img/structure/B5140340.png)

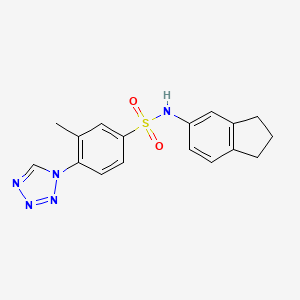
![N-(3-chloro-4-methoxyphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5140368.png)
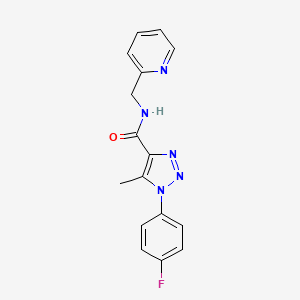
![N-{3-(1,3-benzodioxol-5-yl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}glycine](/img/structure/B5140377.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5140385.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide](/img/structure/B5140395.png)
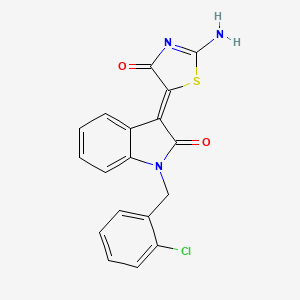
![N-benzyl-2-nitro-4-[(3-nitrophenyl)sulfonyl]aniline](/img/structure/B5140407.png)